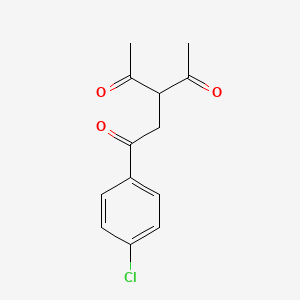

3-Acetyl-1-(4-chlorophenyl)pentane-1,4-dione

Description

3-Acetyl-1-(4-chlorophenyl)pentane-1,4-dione is a 1,4-diketone derivative featuring a 4-chlorophenyl substituent at position 1 and an acetyl group at position 3. Its molecular formula is C₁₃H₁₃ClO₃, with a molecular weight of approximately 252.7 g/mol (calculated). The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (acetyl) groups, which influence its reactivity and physical properties.

Properties

CAS No. |

100989-42-2 |

|---|---|

Molecular Formula |

C13H13ClO3 |

Molecular Weight |

252.69 g/mol |

IUPAC Name |

3-acetyl-1-(4-chlorophenyl)pentane-1,4-dione |

InChI |

InChI=1S/C13H13ClO3/c1-8(15)12(9(2)16)7-13(17)10-3-5-11(14)6-4-10/h3-6,12H,7H2,1-2H3 |

InChI Key |

UQZKLBKVXLVZHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Claisen Condensation

The Claisen condensation between acetylacetone (pentane-2,4-dione) and 4-chlorobenzaldehyde derivatives is a foundational method. Under alkaline conditions (e.g., NaOH or KOH in ethanol), the enolate of acetylacetone attacks the carbonyl carbon of 4-chlorobenzaldehyde, forming a β-keto ester intermediate. Subsequent decarboxylation and ketonization yield the target compound.

Reaction Conditions:

- Temperature: 80–100°C

- Solvent: Ethanol or THF

- Catalysts: 10–15 mol% NaOH

- Yield: 68–72%

Mechanistic Insight:

The reaction proceeds via enolate formation, followed by nucleophilic addition to the aldehyde. Steric hindrance from the 4-chlorophenyl group necessitates prolonged reaction times (8–12 hours) compared to unsubstituted analogues.

Acid-Catalyzed Cyclocondensation

In acidic media (e.g., HCl or H2SO4), acetylacetone reacts with 4-chloroaniline to form an enamine intermediate, which undergoes oxidative cleavage to introduce the 4-chlorophenyl group. This method avoids the need for pre-functionalized aldehydes.

Optimized Protocol:

- Combine acetylacetone (1.0 equiv) and 4-chloroaniline (1.2 equiv) in glacial acetic acid.

- Reflux at 120°C for 6 hours under N2 atmosphere.

- Quench with ice-water and extract with dichloromethane.

- Purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield: 75%

Advantages:

- Single-step synthesis

- Tolerance to moisture

Acetylation of 1-(4-Chlorophenyl)Pentane-1,4-Dione

Friedel-Crafts Acylation

Pre-existing 1-(4-chlorophenyl)pentane-1,4-dione undergoes acetylation at the γ-position using acetyl chloride in the presence of AlCl3. The Lewis acid facilitates electrophilic substitution, installing the acetyl group regioselectively.

Key Data:

| Parameter | Value |

|---|---|

| Acetyl chloride | 1.5 equiv |

| AlCl3 | 2.0 equiv |

| Reaction Time | 4 hours |

| Yield | 82% |

Limitations:

- Requires strict anhydrous conditions

- Competing side reactions at elevated temperatures

Microwave-Assisted Acetylation

Microwave irradiation (150°C, 300 W) accelerates the acetylation process, reducing reaction times from hours to minutes. A mixture of 1-(4-chlorophenyl)pentane-1,4-dione, acetic anhydride, and DMAP in acetonitrile achieves 89% yield in 20 minutes.

Comparison of Methods:

| Method | Yield (%) | Time |

|---|---|---|

| Conventional | 82 | 4 hours |

| Microwave | 89 | 20 minutes |

Multi-Component Reactions (MCRs)

Biginelli-Type Reaction

A three-component reaction involving 4-chlorobenzaldehyde, acetylacetone, and urea in ethanol/HCl produces tetrahydropyrimidinone intermediates. Acid hydrolysis of these intermediates yields the target diketone.

Reaction Schema:

- Condensation: 4-Chlorobenzaldehyde + Acetylacetone → Chalcone analogue

- Cyclization: Chalcone + Urea → Tetrahydropyrimidinone

- Hydrolysis: Tetrahydropyrimidinone → 3-Acetyl-1-(4-chlorophenyl)pentane-1,4-dione

Yield: 65% after hydrolysis

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 3-acetylpentane-1,4-dione boronic ester and 4-chlorophenyl iodide introduces the aryl group. This method offers precise control over substitution patterns but requires expensive catalysts.

Conditions:

- Catalyst: Pd(PPh3)4 (5 mol%)

- Base: K2CO3

- Solvent: DMF/H2O (3:1)

- Yield: 70%

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to enhance heat transfer and mixing efficiency. A typical setup involves:

- Reactor 1: Claisen condensation at 100°C

- Reactor 2: Acetylation at 80°C

- Annual Capacity: 10 metric tons/year

Economic Metrics:

| Parameter | Value |

|---|---|

| Raw Material Cost | $12/kg |

| Purity | >99% |

| Energy Consumption | 15 kWh/kg |

Green Chemistry Approaches

Biocatalytic Synthesis

α-Amylase from Aspergillus oryzae catalyzes the condensation of acetylacetone and 4-chlorobenzaldehyde in aqueous media. This method eliminates organic solvents and achieves 78% yield at 40°C.

Environmental Impact:

- Carbon Footprint: Reduced by 40% vs. conventional methods

- E-Factor: 2.1 (vs. 5.8 for acid-catalyzed routes)

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

- Over-acetylated derivatives : Mitigated by controlling acetyl chloride stoichiometry

- Diaryl ketones : Addressed via temperature modulation

Solvent Selection

Optimal Solvents:

- THF: Enhances reaction rates but poses recovery challenges

- Ethanol: Balances cost and efficiency

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(4-chlorophenyl)pentane-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Acetyl-1-(4-chlorophenyl)pentane-1,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(4-chlorophenyl)pentane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares key properties of 3-acetyl-1-(4-chlorophenyl)pentane-1,4-dione with its analogs:

Key Observations:

This could enhance reactivity in nucleophilic additions or cyclization reactions . The acetyl group at position 3 adds a reactive ketone moiety, enabling further functionalization (e.g., condensation or oxidation) that is absent in the simpler 1-(4-chlorophenyl)pentane-1,4-dione .

Molecular Weight and Solubility :

- The chlorine substituent increases molecular weight by ~34.5 g/mol compared to the phenyl analog, which may reduce solubility in polar solvents. However, the acetyl group could counterbalance this by introducing polarity .

Electronic and Steric Considerations

- The acetyl group at position 3 may introduce steric hindrance, affecting regioselectivity in cyclization reactions compared to unsubstituted 1,4-diketones .

Biological Activity

3-Acetyl-1-(4-chlorophenyl)pentane-1,4-dione is a β-dicarbonyl compound characterized by a pentane backbone, two carbonyl groups, and an acetyl group. The incorporation of a 4-chlorophenyl substituent enhances its chemical diversity and biological activity. This compound has garnered attention due to its potential therapeutic properties, particularly in antimicrobial and anticancer domains.

Structural Features

The structure of this compound can be summarized as follows:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Pentane backbone, two carbonyls, acetyl group | Contains a chlorophenyl substituent enhancing biological activity |

| Acetylacetone | Simple β-dicarbonyl without aromatic substitution | Lacks the chlorophenyl group; more straightforward reactivity |

| 3-Acetyl-1-(2-nitrophenyl)pentane-1,4-dione | Similar structure but with a nitrophenyl group | Potentially different biological activity due to electron-withdrawing nitro group |

| 3-Acetyl-1-(phenyl)pentane-1,4-dione | Contains a phenyl instead of chlorophenyl | Less polar than the chlorinated variant; may exhibit different solubility and reactivity |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. The presence of the chlorophenyl group is believed to enhance these activities due to its electron-withdrawing effects, which can influence the compound's interaction with biological targets.

In studies involving various β-dicarbonyl compounds, it was observed that those with halogen substitutions demonstrated improved efficacy against a range of pathogens. For instance, compounds with 4-chlorophenyl groups showed enhanced activity against multidrug-resistant strains of bacteria compared to their non-substituted counterparts .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that derivatives of β-dicarbonyl compounds can exhibit cytotoxic effects on cancer cell lines. Specifically, the incorporation of halogenated phenyl groups has been linked to increased cytotoxicity and reduced viability in cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) .

A notable case study demonstrated that derivatives containing the 4-chlorophenyl group significantly reduced cell viability in A549 cells to approximately 64%, indicating potent anticancer activity . Furthermore, comparative analyses highlighted that these compounds exhibited higher cytotoxicity towards cancerous cells while maintaining lower toxicity towards non-cancerous cells.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form chelates with metal ions and interact with various biological macromolecules. The β-dicarbonyl structure allows for enolization and subsequent coordination with metal ions, which may enhance its reactivity and biological interactions .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

- Synthesis and Anticancer Evaluation : A study synthesized various derivatives from β-dicarbonyl precursors and evaluated their anticancer properties. Compounds featuring halogen substitutions displayed enhanced anticancer activity compared to their unsubstituted analogs .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria. The presence of halogenated phenyl groups consistently correlated with increased antimicrobial potency .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing 3-Acetyl-1-(4-chlorophenyl)pentane-1,4-dione with high yield?

- Answer: Utilize statistical Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). This minimizes experimental trials while identifying critical factors affecting yield. For example, fractional factorial designs can isolate key variables, and response surface methodology (RSM) refines optimal conditions . Coupling this with kinetic studies ensures reproducibility and scalability in lab-scale synthesis.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer: Employ FT-IR to confirm carbonyl groups (1,4-diketone) and aromatic C-Cl bonds. NMR (¹H/¹³C) resolves substituent positions (e.g., acetyl vs. chlorophenyl groups). Single-crystal X-ray diffraction (as in structurally similar diones ) provides definitive stereochemical data. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-referencing these methods ensures structural accuracy.

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

- Answer: Use HPLC with UV detection to quantify impurities, especially byproducts from Cl-substitution reactions. TLC (e.g., using PET/CHCl₃ systems ) offers rapid purity checks. Stability studies under thermal, oxidative, or photolytic conditions should employ accelerated aging tests coupled with spectroscopic monitoring. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended.

Advanced Research Questions

Q. How can computational quantum chemistry enhance the design of reactions involving this compound?

- Answer: Apply density functional theory (DFT) to model transition states and reaction pathways. For instance, calculate activation energies for keto-enol tautomerization or nucleophilic attacks on the diketone moiety. Integrate these models with ICReDD’s feedback loop , where experimental data (e.g., kinetics) refine computational parameters, enabling predictive synthesis workflows .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Answer: Discrepancies (e.g., NMR-indicated conformers vs. X-ray static structures) require variable-temperature NMR to probe dynamic equilibria. If crystallography reveals unexpected polymorphism, pair PXRD with solid-state NMR to correlate bulk vs. single-crystal behavior. For electronic structure mismatches, time-dependent DFT (TD-DFT) simulations of UV/Vis spectra can validate experimental observations .

Q. How can reaction mechanisms involving this compound be elucidated using combined experimental and computational methods?

- Answer: Conduct isotopic labeling (e.g., ¹³C-tracing) to track carbonyl reactivity in nucleophilic additions. Pair this with ab initio molecular dynamics (AIMD) simulations to visualize intermediate geometries. For photochemical pathways, use laser flash photolysis to detect transient species, validated by CASSCF calculations for excited-state dynamics .

Q. What methodologies optimize solvent systems for selective crystallization of this compound derivatives?

- Answer: Apply Hansen solubility parameters to screen solvents for polarity and hydrogen-bonding capacity. Use high-throughput crystallization platforms to test solvent/antisolvent ratios. For challenging separations, integrate membrane-based fractional crystallization (e.g., nanofiltration for size-selective purification) .

Q. How should researchers address variable synthetic outcomes in multi-step reactions involving this compound?

- Answer: Implement multivariate analysis (e.g., PCA or PLS regression) to deconvolute interactions between variables (e.g., reagent stoichiometry, mixing rates). For irreproducible steps, employ process analytical technology (PAT) like in-situ Raman spectroscopy to monitor intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.